N-Ethoxycarbonyl-N'-isopropylthiourea
Description
N-Ethoxycarbonyl-N'-isopropylthiourea is a thiourea derivative characterized by an ethoxycarbonyl (OEt) group and an isopropyl substituent on its nitrogen atoms. Thioureas are versatile compounds with applications in coordination chemistry, agrochemicals, and pharmaceuticals. The ethoxycarbonyl group introduces electron-withdrawing properties, which can influence reactivity, solubility, and coordination behavior compared to alkyl-substituted analogs.
Properties
CAS No. |
100568-71-6 |
|---|---|
Molecular Formula |
C7H14N2O2S |
Molecular Weight |
190.27 g/mol |
IUPAC Name |
ethyl N-(propan-2-ylcarbamothioyl)carbamate |
InChI |
InChI=1S/C7H14N2O2S/c1-4-11-7(10)9-6(12)8-5(2)3/h5H,4H2,1-3H3,(H2,8,9,10,12) |
InChI Key |
MGVQWHYRFLQSGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(=S)NC(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Thioureas
N-T-Butyl-N'-Isopropylthiourea (CAS 52599-24-3)
- Structure : Features a tert-butyl group instead of ethoxycarbonyl.
- Molecular Formula : C₈H₁₈N₂S; Molecular Weight : 174.31.
- Physical Properties :
- Melting Point: 150–152°C.
- Solubility: Insoluble in aromatic hydrocarbons (e.g., benzene), soluble in polar solvents like acetone and DMF.
- Synthesis : Prepared via reaction of tert-butyl isothiocyanate with isopropylamine in toluene .
- Applications : Intermediate for buprofezin, a thiadiazine insecticide .
Key Differences :
- The tert-butyl group (electron-donating) enhances steric bulk but reduces polarity compared to the ethoxycarbonyl group.
- Lower molecular weight (174.31 vs. ~190 for N-ethoxycarbonyl analog) may correlate with higher volatility.
N-2,6-Diethyl-4-(6'-Chloropyridazin-3'-yloxy)-Phenyl-N'-Isopropylthiourea
- Structure : Contains a chloropyridazinyloxy-phenyl group.
- Synthesis : Derived from phenylisothiocyanate and isopropylamine in toluene.
- Properties :
- Melting Point: 174–176°C (higher than N-t-butyl analog due to aromaticity).
- Applications : Used as a pesticide, demonstrating broader bioactivity than simpler thioureas .
Key Differences :
- The aromatic substituent increases molecular complexity and pesticidal efficacy.
- Higher melting point suggests stronger intermolecular forces (e.g., π-π stacking).
1-Isopropyl-2-Thiourea
- Structure : Lacks substituents on the second nitrogen (only isopropyl group).
- Molecular Formula : C₄H₁₀N₂S; Molecular Weight : 118.20.
- Properties : Simpler structure with lower steric hindrance.
- Applications: Limited to basic thiourea reactivity studies .
Key Differences :
- Absence of a second substituent reduces steric and electronic effects, making it less versatile in coordination chemistry.
Data Table: Comparative Analysis of Thiourea Derivatives
*Estimated based on structural analogy.
Key Research Findings
- Regioselectivity in Cyclization : Thioureas with electron-withdrawing groups (e.g., ethoxycarbonyl) may exhibit altered cyclization behavior. For example, N-ethoxycarbonyl-N'-allylurea undergoes O-cyclization with iodine/NaHCO₃ but N-cyclization with lithium bases . This contrasts with alkyl-substituted thioureas, where steric effects dominate.
- Bioactivity : Substituted thioureas with aromatic groups (e.g., chloropyridazinyl) show enhanced pesticidal activity compared to alkyl derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
